molecular formula C11H12 B14631510 2,2-Dimethyl-2H-indene CAS No. 54963-24-5

2,2-Dimethyl-2H-indene

Cat. No.: B14631510
CAS No.: 54963-24-5
M. Wt: 144.21 g/mol
InChI Key: DMZWVLBIRBDMBA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-indene is an organic compound characterized by a fused ring structure consisting of a benzene ring and a cyclopentene ring with two methyl groups attached to the second carbon of the cyclopentene ring. This compound is a derivative of indene and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2H-indene typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Industrial Production Methods: Industrial production of this compound can be achieved through the hydrogenation of indene. This process involves the use of hydrogen gas and a suitable catalyst to convert indene into its hydrogenated form, this compound .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and Lewis acids (e.g., AlCl3) are used for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Ketones and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2,2-Dimethyl-2H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2H-indene involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-2H-indene is unique due to the presence of two methyl groups on the cyclopentene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,2-dimethylindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-11(2)7-9-5-3-4-6-10(9)8-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZWVLBIRBDMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C2C=CC=CC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500126
Record name 2,2-Dimethyl-2H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54963-24-5
Record name 2,2-Dimethyl-2H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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